molecular formula C23H21N3O4S2 B2678997 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690644-83-8

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2678997
CAS No.: 690644-83-8
M. Wt: 467.56
InChI Key: VRSPLXPKGJJIKM-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound featuring a unique combination of furan, thieno[2,3-d]pyrimidine, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Furan Moiety: The furan ring is introduced via a condensation reaction with a furan-containing aldehyde.

    Attachment of the Sulfanyl Group: This involves the reaction of the intermediate with a thiol reagent, often under basic conditions.

    Formation of the Final Compound: The final step includes the reaction of the intermediate with oxolane-2-carboxylic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thieno[2,3-d]pyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its multiple functional groups enable interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties for various applications.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide
  • 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

Uniqueness

Compared to similar compounds, 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the oxolane moiety. This structural feature enhances its solubility and bioavailability, making it more effective in biological applications.

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c27-19(24-12-16-8-4-10-29-16)14-32-23-25-21-20(17(13-31-21)18-9-5-11-30-18)22(28)26(23)15-6-2-1-3-7-15/h1-3,5-7,9,11,13,16H,4,8,10,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSPLXPKGJJIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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